cis-Stilbeneboronic acid pinacol ester

Overview

Description

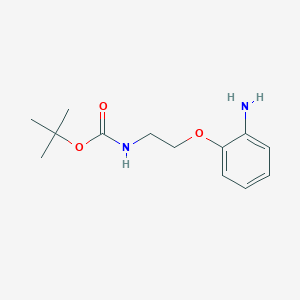

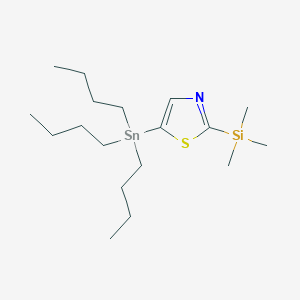

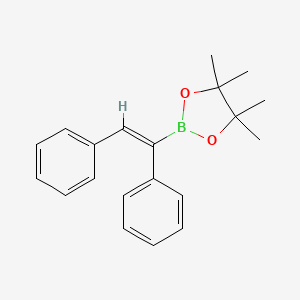

“Cis-Stilbeneboronic acid pinacol ester” is a boronic ester of cis-stilbene containing a boronic acid group and a pinacol ester moiety. It has the molecular formula C20H23BO2 and a molecular weight of 306.21 .

Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC1(C)OB(OC1(C)C)C(=C/c2ccccc2)\\c3ccccc3 . The InChI representation is 1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,1-4H3/b18-15- . Chemical Reactions Analysis

This compound has been employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems . This approach was used to prepare conjugated dendrimers . It has also been used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .Physical And Chemical Properties Analysis

This compound is a solid substance with a white appearance . It is stable under normal conditions .Scientific Research Applications

1. Enhancement of Electronic Properties

Cis-Stilbeneboronic acid pinacol ester demonstrates notable electronic property changes upon interaction with certain ions. A study by Oehlke et al. (2007) on nitro-substituted stilbeneboronate pinacol esters revealed that the addition of fluoride ions leads to a red-shift in UV-vis absorption maxima, indicating significant changes in the electronic system of these compounds. The enhancement of the compounds' polarity was explored through UV-vis absorption spectroscopy, suggesting potential applications in electronic material science (Oehlke et al., 2007).

2. Synthetic Applications

This compound plays a crucial role in various synthetic reactions. For instance, Rau and Werner (2018) demonstrated its use in the stereocontrolled synthesis of (E)-stilbene derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This showcases its utility in the efficient and selective synthesis of complex organic compounds, which is vital in pharmaceutical and material science (Rau & Werner, 2018).

3. Polymer Science

In polymer science, this compound has been used in the synthesis of novel polymers. Cui et al. (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester. These polymers exhibit potential as H2O2-responsive delivery vehicles due to their controlled degradation in response to H2O2, indicating applications in drug delivery and responsive material systems (Cui et al., 2017).

4. Analytical Chemistry

In the field of analytical chemistry, the properties of this compound are leveraged for the development of analytical methods. Zhong et al. (2012) discussed the challenges in analyzing pinacolboronate esters, highlighting their use in Suzuki coupling reactions. The study emphasizes the need for unconventional analytical methods to address the rapid hydrolysis and poor solubility of these compounds (Zhong et al., 2012).

Safety and Hazards

The product contains no substances which at their given concentration are considered to be hazardous to health . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water and get medical attention if symptoms occur .

Mechanism of Action

Target of Action

This compound is a boronic ester, which are often used in Suzuki-Miyaura coupling reactions . .

Mode of Action

Boronic esters, including this compound, are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . More research is needed to elucidate the specific interactions of this compound with its targets.

Action Environment

It is known that boronic esters, including this compound, are generally stable and resistant to degradation in environmental conditions .

properties

IUPAC Name |

2-[(Z)-1,2-diphenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,1-4H3/b18-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZKORGQZNCVQC-OBGWFSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Azetidin-1-yl)methyl]aniline](/img/structure/B3120396.png)

![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)